(3-(Aminomethyl)phenyl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

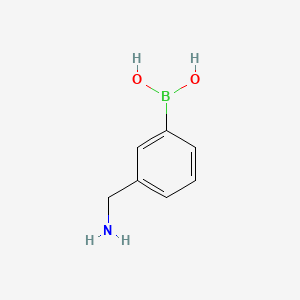

(3-(Aminomethyl)phenyl)boronic acid: is an organic compound with the molecular formula C7H10BNO2 It is a boronic acid derivative, characterized by the presence of both an aminomethyl group and a boronic acid group attached to a phenyl ring

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1. Suzuki-Miyaura Coupling Reactions

(3-(Aminomethyl)phenyl)boronic acid is frequently used as a coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the aminomethyl group enhances the reactivity of the boronic acid, facilitating smoother coupling processes with aryl halides .

2.2. Functionalization of Peptides

Recent studies have reported methodologies for incorporating (3-(Aminomethyl)phenyl)boronic acid into peptides. This functionalization allows for the creation of peptide-based drugs that can selectively bind to glycoproteins or other biomolecules containing diol functionalities, enhancing their therapeutic potential .

Biological Applications

3.1. Inhibition of β-lactamases

Research has demonstrated that derivatives of (3-(Aminomethyl)phenyl)boronic acid exhibit inhibitory activity against class A and C β-lactamases, enzymes responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound acts synergistically with β-lactam antibiotics, protecting them from hydrolysis by these enzymes .

| Compound | FICI Value | Target Bacteria | Antibiotic Used |

|---|---|---|---|

| 3-(Aminomethyl)phenylboronic acid | <0.5 | Klebsiella pneumoniae | Meropenem |

| 3-(Aminomethyl)phenylboronic acid | ~0.5 | Pseudomonas aeruginosa | Ceftazidime |

Case Studies

4.1. Development of Antibiotic Adjuvants

In a study focused on combating antibiotic resistance, researchers evaluated the efficacy of (3-(Aminomethyl)phenyl)boronic acid as an adjuvant to restore the effectiveness of β-lactam antibiotics against resistant strains. The findings indicated that this compound significantly lowered the minimum inhibitory concentration (MIC) values when combined with antibiotics, demonstrating its potential role in overcoming resistance mechanisms .

4.2. Peptide Synthesis for Targeted Drug Delivery

Another case study highlighted the use of (3-(Aminomethyl)phenyl)boronic acid in synthesizing biotinylated peptides that target specific cancer cells overexpressing certain receptors. The incorporation of this boronic acid derivative allowed for enhanced binding affinity and selectivity towards tumor cells compared to non-target cells .

Wirkmechanismus

Target of Action

The primary target of (3-(Aminomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(3-(Aminomethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-(Aminomethyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of (3-(Aminomethyl)phenyl)boronic acid is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the efficient synthesis of various organic compounds .

Action Environment

The action of (3-(Aminomethyl)phenyl)boronic acid is influenced by environmental factors. For instance, the compound is water-soluble , which means its action, efficacy, and stability may be affected by the presence of water. Additionally, the Suzuki–Miyaura coupling reaction, which the compound targets, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can also influence the compound’s action.

Biochemische Analyse

Biochemical Properties

The biochemical properties of (3-(Aminomethyl)phenyl)boronic acid are largely defined by its ability to interact with various biomolecules. It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Molecular Mechanism

It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Given its role in Suzuki-Miyaura coupling reactions , it is plausible that it may interact with enzymes or cofactors involved in these reactions. Detailed studies on its effects on metabolic flux or metabolite levels are currently lacking.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Aminomethyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, (3-(Aminomethyl)phenyl)boronic acid can be produced using a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: (3-(Aminomethyl)phenyl)boronic acid can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in aqueous or alcoholic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Condensation Reactions: Acid or base catalysts in solvents like ethanol or methanol.

Major Products:

Substitution Reactions: Various substituted phenylboronic acids.

Coupling Reactions: Biaryl compounds.

Condensation Reactions: Imines or Schiff bases.

Vergleich Mit ähnlichen Verbindungen

- (4-(Aminomethyl)phenyl)boronic acid

- (3-Aminophenyl)boronic acid

- (4-Aminophenyl)boronic acid

- (2-Aminopyrimidine-5-boronic acid)

Uniqueness: (3-(Aminomethyl)phenyl)boronic acid is unique due to the presence of both an aminomethyl group and a boronic acid group on the same phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to form reversible covalent bonds with diols and hydroxyl groups also distinguishes it from other boronic acids, enhancing its utility in biological and medicinal research.

Biologische Aktivität

(3-(Aminomethyl)phenyl)boronic acid, with the chemical formula C7H10BNO2, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its ability to interact with various biomolecules. This article reviews the compound's biological activity, synthesizing findings from diverse research sources.

The primary biological activity of (3-(aminomethyl)phenyl)boronic acid is attributed to its ability to selectively bind to diols and other hydroxyl-containing compounds. This property is exploited in various applications, including drug design and development, particularly in the context of enzyme inhibition and molecular recognition . The boronic acid group can form reversible covalent bonds with diols, which is crucial for its role as a pharmacophore in certain therapeutic contexts.

Inhibition of Enzymatic Activity

Research has highlighted the compound's potential as an inhibitor of serine β-lactamases (SBLs), particularly those belonging to class A (KPC-2 and GES-5) and class C (AmpC). These enzymes are critical in antibiotic resistance mechanisms, making their inhibition a target for new antibiotic adjuvants. In vitro studies have shown that derivatives of phenylboronic acids can synergistically protect β-lactam antibiotics from hydrolysis by these enzymes .

Table 1: Inhibition Activity Against β-Lactamases

| Compound | FICI Value | Target Enzyme | Synergistic Effect |

|---|---|---|---|

| 2 | <0.5 | KPC-2 | Yes |

| 3 | ~0.5 | AmpC | Moderate |

| 4 | <0.5 | GES-5 | Yes |

| 5 | ~0.5 | AmpC | Moderate |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that (3-(aminomethyl)phenyl)boronic acid derivatives exhibited low micromolar inhibitory concentrations against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The compounds showed a significant ability to penetrate the periplasmic space, where β-lactamases are secreted, enhancing the efficacy of existing antibiotics .

- Diabetes Treatment Potential : Another area of investigation involves the use of boronic acids in diabetes treatment, where they have been shown to promote insulin secretion from pancreatic β-cells. This effect is attributed to their interaction with glucose and other metabolites, suggesting a potential role in managing hyperglycemia .

Research Findings

Recent studies have focused on optimizing the synthesis of (3-(aminomethyl)phenyl)boronic acid for better yields and purity. For instance, an efficient amination-reduction protocol has been developed that significantly improves the yield of related boronic acids, highlighting advancements in synthetic methodologies that can facilitate further biological evaluations .

Eigenschaften

IUPAC Name |

[3-(aminomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCOYQPEZBEOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.